Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-
Description
This compound is a fluorinated, chiral butanoic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the methylamino moiety at position 2 and a trifluoromethyl substituent at position 2. The (2S) configuration indicates its stereochemistry, critical for applications in peptide synthesis and medicinal chemistry. The Fmoc group is widely used for temporary amine protection in solid-phase peptide synthesis (SPPS), while the trifluoro modification enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C20H18F3NO4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26)/t17-/m0/s1 |
InChI Key |
VBHFZCHEAYWHEA-KRWDZBQOSA-N |
Isomeric SMILES |
CN([C@@H](CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection and Functionalization
The most common route begins with L-threonine or L-aspartic acid derivatives. The amino group is first protected with the fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl in the presence of a tertiary base like N-methylmorpholine (NMM) (Scheme 1). Subsequent trifluoromethylation employs Ruppert–Prakash reagent (TMSCF₃) under copper(I) catalysis to introduce the -CF₃ group at the β-position.
Table 1: Key Reaction Conditions for Trifluoromethylation
| Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| TMSCF₃ | CuI | DMF | 78 | |
| CF₃Br | Pd(PPh₃)₄ | THF | 65 |
Solid-Phase Synthesis Approaches
Automated solid-phase peptide synthesizers (SPPS) enable large-scale production. The resin-bound amino acid undergoes Fmoc deprotection with 20% piperidine in DMF, followed by coupling with pre-activated trifluoromethylated intermediates using HATU/HOAt as coupling agents.
Critical Parameters for SPPS:
- Resin Type: Rink amide MBHA resin (loading: 0.6–0.8 mmol/g)
- Coupling Time: 2–4 hours per amino acid
- Deprotection Efficiency: >99% (verified by UV-Vis at 301 nm)
Reaction Conditions and Optimization
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states. Elevated temperatures (40–60°C) improve trifluoromethyl group incorporation but risk epimerization. Kinetic studies show optimal enantiomeric excess (ee) of 98% at 25°C.
Catalytic Systems
Copper(I) iodide outperforms palladium catalysts in minimizing side reactions. Additives like 1,10-phenanthroline suppress racemization by chelating metal ions (Table 2).
Table 2: Catalyst Performance Comparison
| Catalyst | Additive | ee (%) | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phen | 98 | 78 |
| Pd(PPh₃)₄ | None | 85 | 65 |
Industrial-Scale Production
Continuous Flow Reactors
Telescoped synthesis in flow systems reduces purification steps. A two-stage setup achieves:
- Fmoc Protection: 0.1 M Fmoc-Cl, 2 equiv NMM, residence time 10 min.
- Trifluoromethylation: 1.2 equiv TMSCF₃, 5 mol% CuI, 60°C, residence time 30 min.
Quality Control Protocols
- HPLC Analysis: C18 column, 0.1% TFA/ACN gradient, retention time = 12.3 min.
- NMR Verification: ¹⁹F NMR δ = -63.2 ppm (CF₃), ¹H NMR δ = 7.3–7.8 ppm (Fmoc aromatic).
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA-3 column, hexane/IPA 90:10) confirms 98% ee with tR = 8.7 min (S-enantiomer).
Challenges and Troubleshooting
Racemization During Coupling
Cause: Prolonged exposure to basic conditions during Fmoc deprotection.
Solution: Limit piperidine treatment to ≤20 min and use 0.1 M HOAt as racemization suppressor.
Low Trifluoromethylation Yields
Cause: Residual moisture deactivating TMSCF₃.
Solution: Rigorous solvent drying over molecular sieves and inert atmosphere (N₂/Ar).
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protection-deprotection strategy is crucial for the accurate assembly of peptides and proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to a family of Fmoc-protected butanoic acid derivatives. Below is a comparison with structurally related compounds:
Key Observations:
- The trifluoromethyl group in the target compound distinguishes it from non-fluorinated analogs, offering enhanced stability against enzymatic degradation and improved membrane permeability .
- Dual-protected derivatives (e.g., Fmoc and Cbz in –14) enable sequential deprotection for multi-step syntheses, whereas the target compound’s single Fmoc group simplifies workflows for specific applications.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration in drug design .
- Acidity: The pKa of the carboxylic acid group (~3.86, predicted in ) is consistent across Fmoc-protected butanoic acids, ensuring similar solubility profiles in aqueous-organic mixtures used in SPPS.
- Thermal Stability : Boiling points for Fmoc derivatives exceed 700°C (predicted), typical for thermally stable aromatic-protected compounds .
Metabolic Stability
Fluorinated analogs like the target compound exhibit prolonged half-lives in vivo compared to non-fluorinated counterparts (e.g., Butanoic acid, 4-hydroxy- in ). The CF₃ group reduces oxidative metabolism, a critical feature for protease-resistant peptide therapeutics .
Industrial and Biomedical Relevance
- Peptide Therapeutics : Used in synthesizing fluorinated peptidomimetics for oncology and neurology targets.
- Material Science : Fluorinated backbones improve polymer stability in biomedical coatings.
Q & A
Q. Key Considerations :
- Monitor racemization risks during deprotection (e.g., piperidine treatment for Fmoc removal) using circular dichroism (CD) spectroscopy .
Basic Safety: What handling precautions are critical given the compound’s toxicity profile?
Answer:
Per SDS guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol mitigation.
- Acute Toxicity Mitigation :
- Oral/Inhalation/Dermal LD₅₀: Category 4 (harmful). Administer activated charcoal for ingestion; rinse eyes/skin with water for exposure .
- Waste Disposal : Treat as hazardous waste; incinerate at >1,000°C to avoid fluorinated byproducts .
Note : Chronic toxicity data are unavailable; assume prolonged exposure risks .
Advanced Analytical Characterization: How can researchers resolve contradictions in purity assessments?
Answer:
Combine orthogonal techniques:
Contradiction Resolution : Discrepancies between HPLC and NMR may arise from residual solvents or column artifacts. Use preparative HPLC to isolate fractions for reanalysis .
Advanced Synthesis Challenge: How does the trifluoromethyl group influence reaction kinetics during peptide coupling?
Answer:
The electron-withdrawing CF₃ group:
Q. Optimization Strategy :
- Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate coupling without racemization .
Biological Activity: How to design assays for target interaction studies?
Answer:
- Target Selection : Prioritize fluorophore-labeled enzymes (e.g., proteases) due to Fmoc’s UV activity (λ = 265 nm) .
- Competitive Binding Assays : Use fluorescence polarization to measure Ki values; compare with analogs (e.g., non-fluorinated derivatives) .
Q. Example Data :
| Compound | Ki (nM) | Selectivity Ratio |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 1.0 |
| Non-fluorinated Analog | 45.6 ± 3.4 | 3.7 |
Note : The trifluoro group enhances binding affinity 3.7-fold vs. non-fluorinated analogs .
Advanced Stability: What methodologies assess environmental persistence?
Answer:
Q. Findings :
Computational Modeling: How to predict interactions with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina with targets (e.g., thrombin) to map hydrogen bonds between CF₃ and hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories to assess binding mode stability; compare RMSD values with crystallographic data .
Validation : Correlate in silico ΔG values with experimental IC₅₀ data (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
